molecular formula C31H28ClN9O7S2 B12700086 Candesartan/Hydrochlorothiazide CAS No. 336787-11-2

Candesartan/Hydrochlorothiazide

Cat. No.: B12700086
CAS No.: 336787-11-2
M. Wt: 738.2 g/mol
InChI Key: CWFIALYLRRPPJU-UHFFFAOYSA-N
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Description

Candesartan and Hydrochlorothiazide is a combination medication used primarily to treat high blood pressure (hypertension). Candesartan is an angiotensin II receptor blocker, while Hydrochlorothiazide is a thiazide diuretic. Together, they work to lower blood pressure by relaxing blood vessels and reducing the volume of blood through diuresis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Candesartan involves the synthesis of its prodrug form, Candesartan cilexetil. This process includes multiple steps such as esterification and cyclization reactions. Hydrochlorothiazide is synthesized through a series of reactions starting from 3-chloroaniline, involving sulfonation, cyclization, and chlorination .

Industrial Production Methods

In industrial settings, the production of Candesartan cilexetil and Hydrochlorothiazide involves high-throughput processes with stringent quality control measures. The combination tablet is formulated by mixing the active ingredients with excipients, followed by compression into tablets .

Chemical Reactions Analysis

Types of Reactions

Candesartan and Hydrochlorothiazide undergo various chemical reactions, including:

    Oxidation: Hydrochlorothiazide can undergo oxidation under certain conditions.

    Hydrolysis: Candesartan cilexetil is hydrolyzed to its active form, Candesartan, in the gastrointestinal tract.

    Photolysis: Both compounds can degrade under exposure to light.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Hydrolysis: Acidic or basic conditions.

    Photolysis: Exposure to UV light.

Major Products Formed

Scientific Research Applications

Candesartan and Hydrochlorothiazide have been extensively studied for their applications in:

Mechanism of Action

Candesartan

Candesartan blocks the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents vasoconstriction and aldosterone secretion, leading to decreased blood pressure .

Hydrochlorothiazide

Hydrochlorothiazide inhibits sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II receptor blocker.

    Chlorthalidone: Another thiazide-like diuretic.

Uniqueness

Candesartan and Hydrochlorothiazide combination is unique due to its dual mechanism of action, providing both vasodilation and diuresis. This combination is particularly effective in managing hypertension compared to monotherapy with either agent alone .

Properties

CAS No.

336787-11-2

Molecular Formula

C31H28ClN9O7S2

Molecular Weight

738.2 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C24H20N6O3.C7H8ClN3O4S2/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29);1-2,10-11H,3H2,(H2,9,12,13)

InChI Key

CWFIALYLRRPPJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

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